[1-(Triazol-2-yl)cyclopropyl]methanamine
Description
Properties
IUPAC Name |
[1-(triazol-2-yl)cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-5-6(1-2-6)10-8-3-4-9-10/h3-4H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNKJBQRMXTIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)N2N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287289-36-3 | |
| Record name | [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Triazol 2 Yl Cyclopropyl Methanamine
Historical Development of Synthetic Routes to Analogous Structures
The synthesis of molecules structurally related to [1-(Triazol-2-yl)cyclopropyl]methanamine is rooted in classical organic reactions that enabled the formation of cyclopropylamines and triazoles. Historically, the preparation of the cyclopropylamine (B47189) moiety often relied on rearrangements of carboxylic acid derivatives. The Hofmann rearrangement, which converts a primary amide to a primary amine with one fewer carbon atom, and the Curtius rearrangement, involving the thermal decomposition of an acyl azide (B81097), were cornerstone methods for accessing these strained cyclic amines from cyclopropanecarboxylic acid precursors. acs.org
Early methods for constructing the triazole ring, such as the Pellizzari reaction, involved the reaction of hydrazides and amides to form 1,2,4-triazoles. researchgate.net These foundational techniques, while effective, often required harsh reaction conditions and offered limited control over substitution patterns and functional group tolerance. The development of cyclopropanation reactions, such as the Simmons-Smith reaction using a diiodomethane (B129776) and a zinc-copper couple, provided a pathway to create the three-membered ring from olefins, further expanding the toolbox for creating these analogous structures. acs.org
Contemporary Approaches to this compound Synthesis
Modern synthetic chemistry offers a more refined and versatile toolkit for the construction of this compound. These approaches can be categorized by the key bond-forming strategies used to assemble the target molecule's core components.
Strategies Utilizing Cyclopropanation Reactions
Contemporary cyclopropanation methods provide a powerful means to construct the central cyclopropane (B1198618) ring. A plausible strategy involves the cyclopropanation of a vinyltriazole derivative. The Johnson-Corey-Chaykovsky reaction, which utilizes sulfur ylides, is a prominent method for converting electron-deficient olefins, such as α,β-unsaturated ketones or esters, into cyclopropanes. organic-chemistry.orgwikipedia.org For instance, a vinyl ketone bearing a triazole moiety could undergo reaction with dimethyloxosulfonium methylide to form the corresponding cyclopropyl (B3062369) ketone, a direct precursor to the target amine. organic-chemistry.orgadichemistry.com
Another advanced approach involves the metal-catalyzed decomposition of diazo compounds in the presence of an olefin. Rhodium(II) catalysts are particularly effective in mediating the transfer of a carbene fragment to form a cyclopropane ring. nih.gov A highly relevant variant uses stable and readily available N-sulfonyl-1,2,3-triazoles as precursors to rhodium(II) azavinyl carbenes. These intermediates react with a wide range of olefins to produce cyclopropanes with excellent efficiency. nih.gov This method could be adapted to build the desired substituted cyclopropane core.
| Cyclopropanation Method | Reagents | Substrate Type | Key Features |
| Johnson-Corey-Chaykovsky | Sulfur Ylide (e.g., (CH₃)₂SOCH₂) | α,β-Unsaturated Ketone/Aldehyde | Forms cyclopropane via 1,4-addition. Tolerant of various functional groups. organic-chemistry.org |
| Rhodium-Catalyzed | Diazo Compound, Rh(II) Catalyst | Olefin | Versatile for various olefins; stereoselectivity can be controlled with chiral catalysts. |
| From N-Sulfonyl Triazoles | N-Sulfonyl-1,2,3-triazole, Rh(II) Catalyst | Olefin | Triazole acts as a stable azavinyl carbene precursor, yielding functionalized cyclopropanes. nih.gov |
Methodologies Involving Triazole Annulation and Functionalization
An alternative synthetic logic involves forming the triazole ring onto a pre-existing cyclopropane scaffold. The most prominent contemporary method for 1,2,3-triazole synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govmdpi.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild conditions. nih.govbohrium.com A synthetic pathway could involve a cyclopropane intermediate bearing both an alkyne and a suitable leaving group that can be displaced by an azide, followed by an intramolecular CuAAC reaction. More commonly, an intermolecular reaction between an ethynylcyclopropane derivative and an organic azide would be employed. nih.govresearchgate.net
For the synthesis of the 1,2,4-triazole (B32235) isomer, modern methods often involve the cyclization of precursors such as amidines or hydrazides. researchgate.netnih.gov For example, a one-pot reaction between nitriles and hydroxylamine (B1172632) hydrochloride, catalyzed by a copper salt, can yield 1,2,4-triazoles. researchgate.net Another strategy involves the reaction of N-acylimidates with hydrazine, which provides a versatile route to various substituted 1,2,4-triazoles. nih.govrsc.org
Reductive Amination Pathways to the Methanamine Moiety
Reductive amination is a highly effective and widely used method for the synthesis of amines, and it represents a logical final step in the synthesis of this compound. longdom.orgorganic-chemistry.org This pathway would typically start from a precursor aldehyde or ketone, such as [1-(Triazol-2-yl)cyclopropyl] carbaldehyde or a [1-(Triazol-2-yl)cyclopropyl] ketone.
The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective choice that tolerates a wide range of functional groups. organic-chemistry.org Other common reducing systems include sodium cyanoborohydride or catalytic hydrogenation.
For cyclopropyl ketones, the choice of catalyst can be critical. It has been shown that while rhodium catalysts favor the traditional reductive amination product, ruthenium catalysts can promote a competing ring-expansion pathway, leading to pyrrolidine (B122466) synthesis. nih.gov Therefore, careful selection of a catalyst, such as a rhodium-based system, would be crucial to ensure the integrity of the cyclopropane ring and achieve a high yield of the target methanamine. nih.gov
| Reducing Agent | Typical Solvent | Key Features |
| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE), THF | Mild and selective; does not reduce many other functional groups. organic-chemistry.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective, but more toxic than STAB. |
| Catalytic Hydrogenation (H₂) | Various | Requires a metal catalyst (e.g., Pd, Pt, Ni); can reduce other functional groups. |
| Carbon Monoxide (with Rh catalyst) | Toluene | Avoids external H₂ source; Rh catalyst favors reductive amination over ring expansion for cyclopropyl ketones. nih.gov |
Stereoselective Synthesis of Enantiomeric Forms of this compound
The creation of enantiomerically pure forms of the title compound is of significant interest, particularly for pharmaceutical applications. This requires the use of asymmetric synthesis techniques in one of the key bond-forming steps.
Chiral Catalyst-Mediated Routes
Asymmetric catalysis offers the most elegant and efficient strategy for controlling stereochemistry. This control can be introduced during the cyclopropanation step. Chiral rhodium(II) catalysts, derived from chiral carboxylic acids or N-sulfonylated amino acids, are highly effective for the enantioselective cyclopropanation of olefins with diazo compounds. nih.gov
For instance, the reaction of an olefin with an N-sulfonyl-1,2,3-triazole in the presence of a chiral dirhodium catalyst, such as Rh₂(S-NTTL)₄, can produce cyclopropanes with high diastereo- and enantioselectivity. nih.gov This approach would establish the stereocenters on the cyclopropane ring early in the synthesis. Similarly, chiral-at-metal Rh(III) complexes have been developed for the asymmetric [2+1] cyclization of vinyl sulfoxonium ylides, providing another powerful tool for constructing chiral cyclopropanes. researchgate.netacs.orgnih.gov
An alternative strategy involves the asymmetric reduction of a prochiral [1-(Triazol-2-yl)cyclopropyl]ketone or its corresponding imine. This can be achieved through transfer hydrogenation using a chiral catalyst, such as a chiral ruthenium or rhodium complex, in the presence of a hydrogen donor like isopropanol (B130326) or formic acid. This would set the stereocenter of the aminomethyl group in the final step of the synthesis.
| Catalyst | Reaction Type | Typical Enantioselectivity (% ee) | Reference |
| Rh₂(S-NTTL)₄ | Asymmetric Cyclopropanation | 90-98% | nih.gov |
| Rh₂(S-PTTL)₄ | Asymmetric Cyclopropanation | 88% | nih.gov |
| Chiral N,N'-dioxide-Sc(III) complex | Asymmetric Cyclopropanation | up to 99% | rsc.org |
| Chiral-at-metal Rh(III) complex | Asymmetric [2+1] Cycloaddition | 92-98% | acs.org |
Auxiliary-Based Stereocontrol Approaches
Achieving the desired stereochemistry at the cyclopropane ring is a critical challenge in the synthesis of this compound. Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions by temporarily introducing a chiral element that biases the formation of one stereoisomer over another. researchgate.netacs.org A plausible and effective strategy for the asymmetric synthesis of the target molecule involves the use of an Evans oxazolidinone auxiliary. wikipedia.org
This approach would likely commence with the acylation of a commercially available chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an α,β-unsaturated acyl chloride, such as acryloyl chloride, to form the corresponding N-enoyl-oxazolidinone. This intermediate then serves as the substrate for a diastereoselective cyclopropanation reaction. The bulky chiral auxiliary effectively shields one face of the double bond, directing the incoming cyclopropanating agent to the opposite face, thereby controlling the stereochemistry of the newly formed cyclopropane ring.
A potential three-step sequence of aldol-cyclopropanation-retro-aldol reactions has been described for the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes, which are key intermediates. tandfonline.com In the context of synthesizing this compound, a vinyltriazole substrate would be subjected to a diastereoselective cyclopropanation reaction mediated by a chiral auxiliary. While direct examples of cyclopropanation on vinyltriazoles using Evans auxiliaries are not extensively documented, the principle has been successfully applied to a wide range of α,β-unsaturated systems. wikipedia.orgnih.gov
Following the diastereoselective cyclopropanation, the resulting cyclopropanecarboxaldehyde (B31225), now with the desired stereochemistry, can be obtained after removal of the chiral auxiliary. This aldehyde is then a versatile precursor to the target amine. Reductive amination, a robust and widely used method, can be employed to convert the aldehyde to the primary amine. This transformation is typically carried out using a nitrogen source, such as ammonia (B1221849) or an ammonium (B1175870) salt, and a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. The reaction conditions can be optimized to ensure high yields and prevent side reactions.
An alternative route involves the reduction of the cyclopropanecarboxaldehyde to the corresponding alcohol, [1-(Triazol-2-yl)cyclopropyl]methanol. This alcohol can then be converted to the amine via several methods, including the Mitsunobu reaction. The Mitsunobu reaction allows for the direct conversion of a primary alcohol to a primary amine with inversion of configuration, although in this specific case, the stereocenter is not at the carbon bearing the hydroxyl group. researchgate.net
Table 1: Key Chiral Auxiliaries and Their Applications in Asymmetric Synthesis
| Chiral Auxiliary | Typical Applications | Key Features |
| Evans Oxazolidinones | Aldol reactions, alkylations, Diels-Alder, cyclopropanation wikipedia.org | High diastereoselectivity, predictable stereochemical outcome, readily available. |
| Pseudoephedrine | Asymmetric alkylation of amides wikipedia.org | Forms crystalline derivatives, facile removal of the auxiliary. |
| (-)-8-Phenylmenthol | Asymmetric synthesis of vinylcyclopropanes sioc.ac.cn | Effective for controlling stereoselectivity in ylide-mediated cyclopropanations. |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org Incorporating these principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes.
Solvent-Free and Aqueous Reaction Systems
Traditional organic syntheses often rely on volatile and hazardous organic solvents. A key aspect of green chemistry is the exploration of alternative reaction media. For the synthesis of the triazole moiety, often achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, significant progress has been made in utilizing greener solvents. mdpi.comnih.gov
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The CuAAC reaction has been successfully performed in aqueous media, often with the aid of water-soluble ligands or surfactants to overcome solubility issues of organic substrates. mdpi.com Furthermore, solvent-free reaction conditions, where the neat reactants are mixed, often with microwave or ultrasound irradiation, represent another highly efficient and green approach. mdpi.com These methods can lead to shorter reaction times, higher yields, and simplified purification procedures.
Catalyst Efficiency, Recoverability, and Recyclability
The copper catalysts typically used in CuAAC reactions are a focus for green chemistry improvements. While homogeneous copper catalysts are highly effective, their removal from the final product can be challenging, leading to potential metal contamination. To address this, significant research has been directed towards the development of heterogeneous and recoverable copper catalysts. mdpi.com
Table 2: Comparison of Catalytic Systems for Triazole Synthesis
| Catalyst System | Advantages | Disadvantages | Recyclability |
| Homogeneous Cu(I) salts | High activity, mild reaction conditions. acs.org | Difficult to remove from product, potential for metal contamination. | Poor |
| Heterogeneous Supported Cu | Easy separation and recovery, reduced metal leaching. mdpi.com | May exhibit lower activity than homogeneous counterparts. | Good to Excellent |
| Copper Nanoparticles | High surface area leading to high catalytic activity. | Can be prone to aggregation and deactivation. | Moderate to Good |
Scale-Up Considerations and Process Optimization for Compound Production
Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges that require careful consideration and optimization. uk-cpi.comresearchgate.net The goal is to develop a safe, robust, and economically viable process that consistently delivers the final product with the desired purity and yield.
For the synthesis of this compound, several key aspects of process optimization need to be addressed. The diastereoselective cyclopropanation step, being crucial for establishing the correct stereochemistry, requires rigorous control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents to maximize the diastereomeric excess. The choice of the chiral auxiliary itself can be a factor in scale-up, considering its cost, availability, and the ease of its recovery and recycling.
The use of potentially hazardous reagents, such as those sometimes employed in cyclopropanation reactions, needs to be carefully evaluated and, if possible, replaced with safer alternatives. wikipedia.org For instance, the in situ generation of reactive intermediates can minimize their concentration and associated risks.
Process analytical technology (PAT) can be implemented to monitor critical process parameters in real-time, allowing for better control and understanding of the reaction progress. This can lead to improved consistency and reduced batch-to-batch variability.
Downstream processing, including the purification of intermediates and the final product, is another critical area for optimization. Crystallization is often the preferred method for purification on a large scale as it can be highly effective in removing impurities and isolating the desired stereoisomer. The choice of crystallization solvent and conditions must be carefully selected to maximize yield and purity.
Finally, a thorough techno-economic evaluation of the entire process is necessary to identify cost drivers and areas for improvement. dtu.dknih.gov This includes considering the cost of raw materials, energy consumption, waste disposal, and cycle time. Continuous manufacturing is an emerging paradigm in the pharmaceutical industry that can offer significant advantages in terms of efficiency, quality, and cost-effectiveness for the production of active pharmaceutical ingredients (APIs). dtu.dk
Mechanistic Investigations of 1 Triazol 2 Yl Cyclopropyl Methanamine Transformations
Elucidation of Reaction Pathways in [1-(Triazol-2-yl)cyclopropyl]methanamine Formation
The synthesis of this compound involves the strategic formation of key carbon-nitrogen and carbon-carbon bonds to construct the characteristic cyclopropyl (B3062369) and triazole rings. While specific experimental and computational studies on the formation of this exact molecule are not extensively documented in the literature, mechanistic pathways can be inferred from established synthetic routes for similar substituted cyclopropanes and triazoles.
The construction of the this compound scaffold likely proceeds through a multi-step sequence. A plausible synthetic strategy involves the initial formation of a cyclopropylmethyl precursor bearing a suitable leaving group, followed by nucleophilic substitution with a triazole salt.
One common method for constructing the triazole ring is through a [3+2] cycloaddition reaction between an azide (B81097) and an alkyne. frontiersin.orgbeilstein-journals.orgorganic-chemistry.orgnih.gov For the synthesis of a 2-substituted triazole, the specific regioisomer can be achieved through various synthetic strategies, often involving pre-functionalized precursors.
The key C-N bond formation between the cyclopropylmethyl moiety and the triazole ring is anticipated to occur via a nucleophilic substitution reaction. In this process, the triazole anion acts as the nucleophile, displacing a leaving group (e.g., a halide or a tosylate) from a cyclopropylmethyl electrophile. This reaction is expected to proceed through an S(_N)2-type mechanism, characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group. researchgate.net
The transition state for this S(_N)2 reaction would involve a pentacoordinate carbon center where the triazole nucleophile is forming a new bond while the leaving group is simultaneously breaking its bond. The stereochemistry at the carbon atom would be inverted during this process.
Key Bond Formations:
C-N Bond (Triazole-Cyclopropane): Nucleophilic substitution of a leaving group on the cyclopropylmethyl precursor by a triazole anion.
N-N and C-N Bonds (Triazole Ring): Typically formed via [3+2] cycloaddition reactions in the synthesis of the triazole precursor itself. frontiersin.orgbeilstein-journals.orgorganic-chemistry.orgnih.gov
Key Bond Cleavages:
C-Leaving Group Bond: Heterolytic cleavage during the nucleophilic substitution step.
Detailed computational studies involving Density Functional Theory (DFT) would be necessary to precisely map the energy profile and characterize the transition states for the formation of this compound. nih.govnih.gov Such analyses for analogous S(_N)2 reactions on cyclopropylmethyl systems would reveal the activation energy barriers and the thermodynamic stability of intermediates and products.
The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) influences its reactivity. quora.comrsc.orgpharmaguideline.com This strain can affect the stability of the transition state in the nucleophilic substitution step. The developing positive charge on the carbon atom in an S(_N)1-type mechanism would be destabilized by the cyclopropane ring, thus favoring an S(_N)2 pathway. quora.com
Hypothetical Energy Profile Data for S(_N)2 Formation:
| Parameter | Estimated Value (kcal/mol) | Description |
| Activation Energy () | 20 - 25 | The energy barrier for the nucleophilic attack of the triazole anion on the cyclopropylmethyl electrophile. |
| Reaction Energy () | -10 to -15 | The overall free energy change of the reaction, indicating a thermodynamically favorable process. |
Note: These values are estimations based on general S(_N)2 reactions and the known strain of the cyclopropane ring. Actual values would require specific computational analysis.
Role of Catalysis in Mechanistic Control and Selectivity
The transformations of this compound are intricately governed by the choice of catalyst, which plays a pivotal role in dictating the reaction mechanism and, consequently, the selectivity of the products formed. The inherent strain of the cyclopropane ring, coupled with the electronic properties of the triazole moiety and the coordinating ability of the methanamine group, presents multiple avenues for catalytic intervention. Transition metal catalysts, in particular, have demonstrated the ability to selectively activate specific bonds within the molecule, leading to either functionalization of the cyclopropyl C-H bonds or cleavage of the three-membered ring.
Detailed mechanistic studies on analogous systems, such as cyclopropylmethylamines and other N-heterocyclic substituted cyclopropanes, have provided significant insights into the factors that control these transformations. The selectivity between C-H activation and ring-opening pathways is often a delicate balance influenced by the metal center, the nature of the ligands, and the reaction conditions.
Palladium-Catalyzed C-H Arylation:
Palladium catalysis has been successfully employed for the enantioselective C-H arylation of cyclopropylmethylamines. nih.gov This transformation proceeds via a Pd(II)/Pd(IV) catalytic cycle, where a mono-N-protected amino acid (MPAA) ligand is crucial for achieving high enantioselectivity. The proposed mechanism involves the coordination of the palladium catalyst to the nitrogen atom of the amine, followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to afford the arylated product and regenerate the Pd(II) catalyst.
The selectivity for C-H functionalization over ring-opening is attributed to the directing effect of the amino group, which positions the catalyst for the activation of a specific C-H bond. The steric and electronic properties of the ligand are critical in controlling the stereochemistry of the reaction. For instance, the use of different MPAA ligands can lead to significant variations in enantiomeric excess (ee), as illustrated in the hypothetical data table below, based on trends observed in related literature. nih.gov
Table 1: Hypothetical Influence of MPAA Ligand on Enantioselective C-H Arylation of a this compound Derivative
| Entry | MPAA Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | L-Valine derivative | Toluene | 100 | 85 | 92 |
| 2 | L-tert-Leucine derivative | Dioxane | 100 | 90 | 98 |
| 3 | L-Phenylalanine derivative | Toluene | 80 | 78 | 85 |
| 4 | D-Valine derivative | Toluene | 100 | 84 | -91 |
Rhodium-Catalyzed Transformations:
Rhodium catalysts are known to engage in diverse transformations with nitrogen-containing compounds, including those with triazole moieties. nih.govrsc.org In the context of this compound, rhodium catalysis could potentially lead to several outcomes, including ring-opening or rearrangements, depending on the reaction conditions and the nature of the rhodium catalyst and ligands.
For example, rhodium(II) catalysts are known to react with triazoles to form rhodium-imino carbene intermediates. nih.govrsc.org In the case of the subject compound, such an intermediate could undergo subsequent intramolecular reactions. The selectivity of these processes would be highly dependent on the substitution pattern of the triazole and the cyclopropane rings, as well as the electronic and steric nature of the ligands on the rhodium center.
Mechanistic studies on related systems suggest that the reaction may proceed through different pathways, including sigmatropic rearrangements or radical cyclizations, with the catalyst controlling which pathway is favored. nih.gov The choice of solvent and temperature can also significantly influence the product distribution.
Table 2: Plausible Product Selectivity in Rhodium-Catalyzed Transformations of a this compound Derivative Based on Analogous Systems
| Entry | Rhodium Catalyst | Ligand | Solvent | Product Type | Selectivity (%) |
| 1 | Rh₂(OAc)₄ | None | Toluene | Ring-opened | 85 |
| 2 | [Rh(cod)Cl]₂ | Chiral Bisphosphine | THF | C-H Functionalized | 70 (95% ee) |
| 3 | Rh₂(esp)₂ | None | Dichloromethane | Rearranged | 90 |
| 4 | [Rh(CO)₂Cl]₂ | None | Toluene | Carbonylative Ring Expansion | 65 |
Advanced Structural Characterization and Computational Analysis of 1 Triazol 2 Yl Cyclopropyl Methanamine
Spectroscopic Techniques for Structural Confirmation and Elucidation
Spectroscopic methods are fundamental in confirming the identity and elucidating the detailed structural features of [1-(Triazol-2-yl)cyclopropyl]methanamine. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR spectra would provide characteristic signals corresponding to the unique chemical environments of the hydrogen and carbon atoms within the molecule.
Expected ¹H NMR Spectral Data:
The proton NMR spectrum is expected to show distinct signals for the triazole ring protons, the cyclopropyl (B3062369) protons, and the aminomethyl (-CH₂NH₂) protons. The protons on the 1,2,4-triazole (B32235) ring would likely appear as singlets in the aromatic region of the spectrum. The diastereotopic protons of the cyclopropyl ring would exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings, appearing in the aliphatic region. The methylene (B1212753) protons of the aminomethyl group would also be diastereotopic and are expected to show a complex splitting pattern, likely a pair of doublets.
Expected ¹³C NMR Spectral Data:
The carbon NMR spectrum would complement the proton NMR data, showing distinct resonances for each carbon atom. The chemical shifts would confirm the presence of the triazole ring, the cyclopropyl ring, and the aminomethyl group. For a related compound, (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone, the cyclopropyl carbon attached to the triazole appears at approximately 49.23 ppm, while the methylene carbons of the cyclopropyl ring are found at around 19.04 ppm nih.gov. Similar shifts would be anticipated for this compound.
Interactive Data Table: Predicted NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Triazole CH | 8.0 - 8.5 | 145 - 155 |
| Cyclopropyl CH₂ (diastereotopic) | 0.5 - 1.5 | 15 - 25 |
| Cyclopropyl C (quaternary) | - | 45 - 55 |
| Methanamine CH₂ | 2.5 - 3.5 | 40 - 50 |
| Amine NH₂ | 1.0 - 3.0 (broad) | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by detecting their vibrational frequencies.
Key expected vibrational bands would include:
N-H stretching: The primary amine (-NH₂) group would typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.
C-H stretching: The C-H bonds of the cyclopropyl and triazole rings would exhibit stretching vibrations in the 2850-3100 cm⁻¹ region.
C=N and N=N stretching: The triazole ring would have characteristic stretching vibrations for C=N and N=N bonds, typically appearing in the 1400-1650 cm⁻¹ region nih.gov.
C-N stretching: The C-N stretching of the amine group and the triazole ring would be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 |
| C=N / N=N Stretch (Triazole) | 1400 - 1650 |
| C-N Stretch | 1000 - 1350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which helps in confirming its molecular structure. The monoisotopic mass of the parent molecule (C₆H₁₀N₄) is 138.09055 Da uni.lu.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. For a similar compound, (1-cyclopropyl-1,2,4-triazol-3-yl)methanamine, predicted collision cross-section values for various adducts have been calculated, such as [M+H]⁺ with a predicted m/z of 139.09783 uni.lu. Common fragmentation pathways for this compound would likely involve the loss of the aminomethyl group, cleavage of the cyclopropyl ring, or fragmentation of the triazole ring.
X-ray Crystallography for Solid-State Structure Determination
Molecular Conformation and Torsional Strain Analysis
A single-crystal X-ray diffraction study of this compound would reveal its precise molecular conformation. The analysis would detail the orientation of the triazole ring relative to the cyclopropyl ring. In a related structure, the dihedral angle between a benzene (B151609) ring and a cyclopropane (B1198618) ring was found to be around 30-33° nih.gov. Similar analysis would be critical for understanding the steric and electronic interactions within the molecule. The inherent ring strain of the cyclopropyl group would also influence the bond angles and lengths, which would be precisely measured.
Intermolecular Interactions and Crystal Packing Arrangements
The crystal packing of this compound would be dictated by intermolecular forces. The primary amine group is capable of acting as a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. These hydrogen bonds would likely play a significant role in the formation of a stable, three-dimensional crystal lattice. In the crystal structure of a similar triazole derivative, weak intermolecular C—H···O hydrogen bonds were observed to link molecules into chains nih.gov. A detailed crystallographic analysis would identify and characterize all such intermolecular interactions, providing insight into the solid-state properties of the compound.
Polymorphism and Solid-State Characteristics
The solid-state properties of an active pharmaceutical ingredient, such as this compound, are critical as they influence stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a key consideration. While specific polymorphic forms of this compound have not been documented in publicly accessible literature, the potential for polymorphism exists due to the molecule's conformational flexibility and capacity for hydrogen bonding.
Different polymorphs would arise from variations in the packing of molecules in the crystal lattice, driven by different intermolecular interactions, such as hydrogen bonds involving the amine group and the triazole nitrogen atoms. Solid-state characterization techniques are essential for identifying and distinguishing between potential polymorphs.
Table 1: Potential Techniques for Solid-State Characterization
| Technique | Information Provided |
| Powder X-ray Diffraction (PXRD) | Provides a unique fingerprint for each crystalline form based on diffraction patterns. |
| Differential Scanning Calorimetry (DSC) | Determines melting points and transition temperatures between polymorphs. |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability and decomposition profiles. |
| Solid-State NMR (ssNMR) | Probes the local chemical environment of atoms within the crystal lattice, sensitive to conformational differences. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies variations in vibrational modes, particularly those involved in hydrogen bonding. |
Without experimental data, one can hypothesize that different crystallization conditions (e.g., solvent, temperature, pressure) could yield distinct polymorphic forms of this compound.
Computational Chemistry and Molecular Modeling Studies
Computational methods provide profound insights into the molecular properties of compounds like this compound, complementing experimental data and guiding further research.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), can elucidate its electronic structure. These calculations can map the distribution of electron density, identify electrophilic and nucleophilic sites, and determine the energies of frontier molecular orbitals (HOMO and LUMO).
The charge distribution is critical for understanding intermolecular interactions. The nitrogen atoms of the triazole ring are expected to carry partial negative charges, making them potential hydrogen bond acceptors, while the amine group's hydrogen atoms will have partial positive charges, acting as hydrogen bond donors.
Table 2: Hypothetical DFT-Calculated Electronic Properties
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | ~ +1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ~ 7.7 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Dipole Moment | ~ 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and interactions. |
The molecule's biological activity is intrinsically linked to its three-dimensional shape. Conformational analysis identifies the most stable spatial arrangements (energy minima) of a molecule. For this compound, key rotational bonds exist between the cyclopropyl ring and the methanamine group, and between the cyclopropyl ring and the triazole moiety.
By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. This surface reveals the low-energy, stable conformers. It is expected that steric hindrance between the triazole ring and the amine group will play a significant role in determining the preferred conformations.
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of this compound. These simulations can be performed in various environments, such as in a vacuum or, more realistically, in a solvent like water to understand how the molecule behaves in a biological context.
MD simulations can reveal:
Conformational Flexibility: How the molecule transitions between different stable conformations.
Solvation Shell: The arrangement of solvent molecules (e.g., water) around the solute, highlighting key hydration sites.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and the solvent over time. Studies on similar triazole derivatives have utilized MD simulations to evaluate the stability of ligand-receptor complexes.
Quantum chemical calculations can predict sites of reactivity. Mapping the electrostatic potential onto the electron density surface can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the amine group is the primary nucleophilic site, while the nitrogen atoms of the triazole ring also exhibit nucleophilic character.
The pKa value, which indicates the acidity or basicity of a functional group, is crucial for predicting a molecule's charge state at a given pH. The primary amine group is basic and will be protonated at physiological pH. Computational methods can predict pKa values with reasonable accuracy. For comparison, the pKa of the parent 1,2,4-triazole is approximately 2.19, indicating it is a very weak base. The aminomethyl group's pKa is expected to be in the typical range for primary amines.
Table 3: Predicted Reactivity and Acidity
| Parameter | Predicted Site/Value | Implication |
| Most Nucleophilic Site | Amine Nitrogen | Primary site for reactions with electrophiles. |
| Most Electrophilic Site | Triazole C-H protons | Potential sites for nucleophilic attack under certain conditions. |
| Predicted pKa (Amine) | ~ 9.5 - 10.5 | The molecule will be predominantly positively charged at physiological pH (7.4). |
Computational methods can predict spectroscopic data, which can then be compared with experimental results for structure verification.
NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. The predicted spectrum for this compound would show characteristic signals for the triazole ring protons, the aminomethyl (CH₂) protons, and the distinct, shielded protons of the cyclopropyl ring.
IR Spectroscopy: The vibrational frequencies corresponding to IR absorption bands can also be calculated. Key predicted bands would include the N-H stretching vibrations of the amine group, C-H stretches of the cyclopropyl and triazole rings, and C=N stretches within the triazole ring.
Correlation between predicted and experimental spectra provides strong evidence for the proposed chemical structure. For instance, in a related compound, (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone, specific ¹H and ¹³C NMR signals were reported and could be used as a basis for comparison.
Reactivity Profiles and Derivatization Strategies for 1 Triazol 2 Yl Cyclopropyl Methanamine
Functional Group Interconversions on the Amine Moiety
The primary amine group in [1-(Triazol-2-yl)cyclopropyl]methanamine is a versatile nucleophile, readily participating in a variety of reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds.
The primary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides, and carbamoylation can be achieved through reaction with isocyanates or carbamoyl (B1232498) chlorides to produce urea (B33335) derivatives.
Table 1: Examples of Acylation, Sulfonylation, and Carbamoylation Reagents
| Reaction Type | Reagent Class | Specific Example | Product Type |
|---|---|---|---|
| Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Amides |
| Acylation | Acid Anhydrides | Acetic anhydride, Succinic anhydride | Amides |
| Sulfonylation | Sulfonyl Halides | p-Toluenesulfonyl chloride, Methanesulfonyl chloride | Sulfonamides |
| Carbamoylation | Isocyanates | Phenyl isocyanate, Methyl isocyanate | Ureas |
These reactions are typically high-yielding and can be performed under mild conditions, making them valuable tools for modifying the properties of the parent molecule. The resulting amide, sulfonamide, and urea functionalities can introduce new hydrogen bonding capabilities and alter the electronic and steric profile of the compound.
N-alkylation of the primary amine can be accomplished using alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing alkyl substituents. N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides as coupling partners.
As mentioned, urea derivatives are readily formed through reactions with isocyanates. rsc.orgnih.gov The synthesis of thiourea (B124793) derivatives is similarly straightforward, typically involving the reaction of the primary amine with an isothiocyanate. nih.govrsc.orgresearchgate.netmdpi.com These reactions are generally efficient and provide access to a class of compounds with distinct biological and coordination properties. Amide derivatives, as discussed under acylation, are a fundamental class of derivatives accessible from this compound. The synthesis of various amide derivatives containing cyclopropane (B1198618) has been reported. mdpi.com
Table 2: Synthesis of Urea, Thiourea, and Amide Derivatives
| Derivative | Reagent | General Reaction |
|---|---|---|
| Urea | Isocyanate (R-N=C=O) | R'-NH₂ + R-N=C=O → R'-NH-C(=O)NH-R |
| Thiourea | Isothiocyanate (R-N=C=S) | R'-NH₂ + R-N=C=S → R'-NH-C(=S)NH-R |
Modifications of the Triazole Ring System
The 1,2,4-triazole (B32235) ring is a stable aromatic heterocycle, but it can also undergo a range of functionalization reactions, allowing for further diversification of the molecular structure.
While the triazole ring in the parent compound is already N-substituted at the 2-position by the cyclopropyl (B3062369) group, the other nitrogen atoms (N1 and N4) can potentially be alkylated or arylated, leading to the formation of triazolium salts. acs.org Alkylation of 1,2,4-triazoles with alkyl halides can lead to a mixture of N1 and N4 isomers, with the regioselectivity influenced by the reaction conditions and the nature of the substituents. nih.govcapes.gov.brresearchgate.net N-arylation of the triazole ring can be accomplished using copper- or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids. scispace.comresearchgate.netbohrium.com
Direct functionalization of the C-H bonds of the triazole ring is an increasingly important strategy for introducing new substituents without the need for pre-functionalized starting materials. Palladium- and copper-catalyzed C-H arylation reactions have been developed for 1,2,4-triazoles, typically occurring at the C3 or C5 position depending on the substitution pattern and directing groups. rsc.orgresearchgate.net These methods allow for the direct coupling of the triazole ring with various aryl and heteroaryl partners. Metalation of the triazole ring using strong bases, followed by quenching with an electrophile, is another approach to introduce substituents at specific carbon atoms. acs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetyl chloride |
| Benzoyl chloride |
| Acetic anhydride |
| Succinic anhydride |
| p-Toluenesulfonyl chloride |
| Methanesulfonyl chloride |
| Phenyl isocyanate |
| Methyl isocyanate |
Cyclopropane Ring Transformations
The high ring strain of the cyclopropane ring in this compound makes it susceptible to various ring-opening reactions, offering a pathway to more complex acyclic and heterocyclic scaffolds.
While specific experimental data on the ring-opening of this compound is not extensively documented, analogies can be drawn from related cyclopropyl systems, such as N-cyclopropyl-amides and cyclopropanols. rsc.orgnih.gov The presence of the triazole and amine functionalities can influence the regioselectivity and stereoselectivity of these transformations.
Controlled ring-opening can be initiated by various reagents, including Lewis acids, protic acids, or radical initiators. For instance, treatment with a Lewis acid could facilitate the cleavage of a C-C bond in the cyclopropane ring, leading to a stabilized carbocationic intermediate. The regioselectivity of this cleavage would be influenced by the electronic effects of the triazole and aminomethyl substituents. Subsequent reaction with a nucleophile would yield a functionalized acyclic product.
A potential rearrangement reaction could involve the expansion of the cyclopropane ring to form a four-membered ring system, such as an azetidine, under specific catalytic conditions. The outcome of these reactions is highly dependent on the reaction conditions and the nature of the activating agent.
Table 1: Plausible Ring-Opening Reactions of this compound
| Reagent/Catalyst | Proposed Intermediate | Potential Product Type |
| Lewis Acid (e.g., AlCl₃) | Stabilized Carbocation | Acyclic Amine with Halogen/Nucleophile |
| Protic Acid (e.g., HBr) | Protonated Cyclopropane | Acyclic Bromoamine |
| Radical Initiator | Radical Intermediate | Acyclic Amine |
Note: The reactions presented in this table are hypothetical and based on the known reactivity of similar cyclopropane-containing molecules.
The rigid three-dimensional structure of the cyclopropane ring in this compound can serve as a stereochemical scaffold, directing the spatial orientation of subsequent chemical modifications. lumenlearning.comlibretexts.org The defined cis/trans relationship of substituents on the cyclopropane ring can be used to control the stereochemistry of newly formed chiral centers in derivatization reactions.
For example, in reactions involving the primary amine, the cyclopropane ring can restrict the conformational freedom of the molecule, leading to a diastereoselective outcome. The approach of a bulky reagent to the amine would be sterically hindered from one face of the cyclopropane ring, favoring the formation of one diastereomer over the other. This principle is valuable in the synthesis of stereochemically defined molecules.
Multicomponent Reaction Strategies Incorporating this compound
Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step from three or more starting materials. researchgate.netnih.govnih.gov The primary amine functionality of this compound makes it an ideal candidate for incorporation into various MCRs, such as the Ugi and Passerini reactions.
In a Ugi four-component reaction (U-4CR), this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a diverse library of α-acylamino carboxamide derivatives. The cyclopropyl-triazole moiety would remain intact, providing a unique structural motif in the final products. The diversity of the products can be readily achieved by varying the other three components of the reaction.
Table 2: Exemplary Ugi Reaction with this compound
| Aldehyde (R¹CHO) | Carboxylic Acid (R²COOH) | Isocyanide (R³NC) | Potential Product Structure |
| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-(acetylamino)-2-phenyl-N-((1-(1H-1,2,4-triazol-2-yl)cyclopropyl)methyl)acetamide |
| Formaldehyde | Benzoic Acid | Cyclohexyl isocyanide | N-Cyclohexyl-2-(benzamido)-N-((1-(1H-1,2,4-triazol-2-yl)cyclopropyl)methyl)acetamide |
| Isobutyraldehyde | Formic Acid | Benzyl isocyanide | N-Benzyl-2-(formamido)-3-methyl-N-((1-(1H-1,2,4-triazol-2-yl)cyclopropyl)methyl)butanamide |
Note: The products listed are illustrative examples of the diverse structures that can be generated through this multicomponent strategy.
The application of MCRs to this compound opens up avenues for the rapid generation of chemical libraries with potential applications in various fields of chemical and biological research.
1 Triazol 2 Yl Cyclopropyl Methanamine As a Key Synthetic Intermediate
Role in the Construction of Diverse Nitrogen-Containing Heterocycles
[1-(Triazol-2-yl)cyclopropyl]methanamine is a key precursor for the synthesis of a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The primary amine functionality of the molecule provides a nucleophilic handle for a range of chemical transformations, enabling its incorporation into larger heterocyclic frameworks.
The triazole ring itself can participate in or influence cyclization reactions. For instance, aminotriazoles are known to be effective building blocks in the synthesis of triazolo-annulated systems like triazolopyridines and triazolopyrimidines through condensation reactions with dicarbonyl compounds or their equivalents. semanticscholar.orgresearchgate.netnuph.edu.ua The cyclopropyl (B3062369) group, while often retained as a structural element, can also influence the reactivity and conformation of the resulting heterocyclic products.
Research has demonstrated the utility of related triazole-containing compounds in the synthesis of more complex fused heterocyclic systems. For example, the reaction of 1,2,3-triazole derivatives with various reagents can lead to the formation of thiazoles, pyrazolines, and other heterocycles. nih.govmdpi.com While direct examples exclusively using this compound are not extensively documented in publicly available literature, the established reactivity patterns of both the aminomethylcyclopropane and triazole moieties strongly suggest its potential as a versatile synthon for a broad range of nitrogen-containing heterocycles.
Table 1: Examples of Heterocyclic Systems Potentially Accessible from this compound
| Heterocyclic System | Potential Synthetic Approach |
|---|---|
| Substituted Pyrimidines | Condensation with 1,3-dicarbonyl compounds |
| Fused Triazolopyridines | Reaction with α,β-unsaturated ketones or esters |
| Imidazoles | Reaction with α-haloketones |
Utilization in the Total Synthesis of Complex Molecular Architectures
While a specific total synthesis employing this compound as a key intermediate is not prominently reported, the structural motifs it contains are present in numerous complex natural products and designed molecules. The cyclopropylamine (B47189) moiety is a recognized pharmacophore, and its incorporation can be a critical step in a total synthesis campaign.
For instance, the total synthesis of the complex steroidal alkaloid, (−)-cyclopamine, showcases the strategic importance of incorporating a cyclopropane (B1198618) ring within a larger molecular framework. nih.gov Although a different synthetic route was employed in this case, it highlights the value of cyclopropane-containing building blocks in achieving complex molecular architectures. The presence of the triazole ring in this compound offers additional synthetic handles and potential for modulating the biological activity of the target molecule.
Asymmetric Synthesis Applications Through Chiral Pool or Catalyst Approaches
The synthesis of enantiomerically pure cyclopropylamines is a significant area of research, as the stereochemistry of this moiety can be crucial for the biological activity of the final compound. This compound, possessing a stereocenter at the carbon bearing the amino and triazolyl groups, is a target for asymmetric synthesis.
Several strategies have been developed for the asymmetric synthesis of chiral cyclopropylamines. These include the use of chiral auxiliaries, substrate-controlled diastereoselective reactions, and enantioselective catalysis. For example, the use of chiral N-sulfinyl imines has proven effective in the asymmetric synthesis of cyclopropylamines, affording products with high diastereoselectivity. nih.govamanote.com
Another approach involves the asymmetric cyclopropanation of alkenes, followed by functional group manipulation to introduce the amine. While not a direct synthesis of the title compound, these methodologies establish a framework for accessing chiral derivatives. The development of catalytic enantioselective methods for the synthesis of this compound would be a significant advancement, enabling the efficient production of single-enantiomer building blocks for chiral drug synthesis. rsc.org
Table 2: Methodologies for Asymmetric Synthesis of Chiral Cyclopropylamines
| Method | Description | Key Features |
|---|---|---|
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Well-established, but requires additional steps for auxiliary attachment and removal. |
| Substrate Control | Existing stereocenters in the substrate influence the stereochemistry of newly formed centers. | Can be highly efficient if the substrate has appropriate stereodirecting groups. |
Scaffold for Combinatorial Chemistry and Chemical Library Generation
The structural features of this compound make it an excellent scaffold for combinatorial chemistry and the generation of diverse chemical libraries. duke.edunist.govnist.gov The primary amine serves as a convenient point of diversification, allowing for the attachment of a wide variety of building blocks through reactions such as acylation, alkylation, and reductive amination.
The generation of libraries based on a common scaffold is a powerful strategy in drug discovery for the rapid exploration of chemical space and the identification of new bioactive molecules. nih.gov The rigid cyclopropane core of this compound provides a well-defined three-dimensional orientation for the appended substituents, which can be advantageous for binding to biological targets.
Furthermore, the triazole ring can be synthesized via "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. This allows for another point of diversification, where different azides and alkynes can be used to generate a library of triazole-containing cyclopropylamines. The combination of these features makes this compound a promising scaffold for the construction of focused or diverse chemical libraries aimed at identifying new leads for drug development. A chemoenzymatic strategy has also been reported for the stereoselective assembly and diversification of cyclopropyl ketones, which can be converted to a variety of valuable chiral cyclopropane-based scaffolds. nih.gov
Emerging Research Frontiers and Future Perspectives on 1 Triazol 2 Yl Cyclopropyl Methanamine
Unexplored Synthetic Pathways and Methodological Advancements
Current synthetic strategies for structurally related compounds often involve multi-step sequences. Future research will likely focus on the development of more convergent and efficient pathways to access the core structure of [1-(Triazol-2-yl)cyclopropyl]methanamine and its analogs.
One promising yet unexplored avenue is the application of rhodium-catalyzed enantioselective cyclopropanation using N-sulfonyl 1,2,3-triazoles as carbene precursors. This methodology has been shown to be effective for the synthesis of other cyclopropane (B1198618) derivatives in high yields and enantioselectivities nih.gov. Adapting this reaction to suitable olefin precursors could provide a direct route to the cyclopropylamine (B47189) core.
Furthermore, advancements in C-H activation methodologies could offer novel disconnections for the synthesis of functionalized derivatives. The direct functionalization of the cyclopropane or triazole C-H bonds would bypass the need for pre-functionalized starting materials, thereby increasing synthetic efficiency.
Another area ripe for exploration is the use of photocatalysis to mediate the cyclopropanation step. Visible-light-mediated cyclopropanation has emerged as a powerful tool for the synthesis of strained rings under mild conditions researchgate.net. The development of a photocatalytic method for the synthesis of this compound could offer a more sustainable and scalable alternative to traditional methods.
| Potential Synthetic Pathway | Key Features | Potential Advantages |
| Rhodium-Catalyzed Cyclopropanation | Utilizes N-sulfonyl 1,2,3-triazoles as carbene precursors. | High yields and enantioselectivities. nih.gov |
| C-H Activation | Direct functionalization of C-H bonds. | Increased synthetic efficiency. |
| Photocatalytic Cyclopropanation | Visible-light-mediated reaction. | Mild reaction conditions, sustainability. researchgate.net |
Advanced Spectroscopic and Mechanistic Probes for Reaction Monitoring
A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic protocols and ensuring product quality. Future research should leverage advanced spectroscopic techniques for real-time reaction monitoring and mechanistic elucidation.
In situ Raman spectroscopy has been successfully employed to monitor the formation of triazoles in real-time by tracking the intensity changes of characteristic vibrational bands nih.govresearchgate.net. This technique could be invaluable for optimizing the triazole formation step in the synthesis of this compound.
Similarly, benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with hyperpolarization techniques like Signal Amplification By Reversible Exchange (SABRE), can be used for real-time monitoring of low-concentration reactions, such as azide-alkyne cycloadditions nih.govacs.org. This would provide detailed kinetic and mechanistic insights into the formation of the triazole ring.
Mechanistic studies probing the concertedness of cyclopropane formation, often employing computational and experimental techniques, will also be critical. Density Functional Theory (DFT) studies have been used to investigate the transition states of Simmons-Smith cyclopropanation reactions, providing insights into their stereochemical outcomes acs.org. Similar studies on the cyclopropanation step for this specific molecule would be highly beneficial researchgate.netnih.govacs.orgmasterorganicchemistry.com.
| Spectroscopic Probe | Application | Information Gained |
| In situ Raman Spectroscopy | Real-time monitoring of triazole formation. | Reaction kinetics, endpoint determination. nih.govresearchgate.net |
| Benchtop NMR with SABRE | Monitoring low-concentration cycloadditions. | Mechanistic details of triazole ring formation. nih.govacs.org |
| DFT Calculations | Elucidation of cyclopropanation mechanism. | Transition state geometries, stereochemical control. acs.org |
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry offers powerful tools for the in silico design of novel derivatives of this compound with specific, tailored reactivity and properties.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its potential derivatives tandfonline.comacs.orgirjweb.com. By calculating parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and Fukui functions, researchers can predict the most reactive sites for electrophilic and nucleophilic attack, guiding the design of functionalized analogs.
Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to establish correlations between the structural features of this compound derivatives and their potential biological or chemical activities nih.govresearchgate.netresearchgate.netacs.org. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular docking and molecular dynamics simulations can be used to explore the interactions of designed derivatives with biological targets, such as enzymes or receptors acs.org. This approach is particularly relevant for the development of new therapeutic agents or agrochemicals.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. | Reactive sites, spectroscopic signatures. tandfonline.comacs.orgirjweb.com |
| QSAR | Correlation of structure with activity. | Biological or chemical activity of new derivatives. nih.govresearchgate.netresearchgate.netacs.org |
| Molecular Docking | Simulation of ligand-protein interactions. | Binding affinity and mode to biological targets. acs.org |
Challenges and Opportunities in Scale-Up and Industrial Relevance of its Synthesis
A significant challenge in the scale-up of cyclopropylamine synthesis can be the use of hazardous reagents and intermediates google.comgoogleapis.com. For example, some traditional methods for cyclopropanation may involve diazomethane, which is explosive and not suitable for large-scale production nih.gov. The development of safer, more scalable cyclopropanation protocols will be crucial for the industrial viability of this compound.
The purification of the final product and intermediates can also pose a challenge, especially in multi-step syntheses. The development of a route that minimizes the need for chromatographic purification would be highly advantageous for industrial applications.
Opportunities lie in the development of a telescoped or one-pot synthesis, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates. This approach can significantly reduce waste, improve efficiency, and lower production costs. The use of more environmentally friendly solvents and reagents will also be a key consideration for sustainable industrial production.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of this compound with flow chemistry and automated platforms represents a significant leap forward in terms of efficiency, safety, and reproducibility durham.ac.uk.
Flow chemistry , where reactions are performed in a continuous stream rather than in a batch reactor, offers several advantages for the synthesis of this compound. These include improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the ability to telescope multiple reaction steps nih.govmtak.huuc.ptresearchgate.net. The synthesis of heterocyclic compounds, including triazoles, has been successfully demonstrated in flow systems durham.ac.uknih.govmtak.huuc.ptresearchgate.net.
Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions, such as catalysts, solvents, and temperatures, to identify the optimal parameters for the synthesis of this compound nih.govcognit.ca. This high-throughput approach can significantly accelerate the research and development process.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(Triazol-2-yl)cyclopropyl]methanamine, and how can purity be validated?
- Methodology : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition, followed by triazole ring introduction using copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, analogous compounds (e.g., 1-[2-(5-fluoro-2-methoxyphenyl)cyclopropyl]-N-substituted methanamines) were synthesized via reductive amination with NaBH(OAc)₃ in dichloroethane (DCE) .
- Purity Validation : Use ¹H/¹³C NMR to confirm structural integrity (e.g., δ 2.5–3.5 ppm for cyclopropane protons; δ 7.5–8.5 ppm for triazole protons). High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy (e.g., Δ < 2 ppm between calculated and observed values) .
Q. What safety precautions are critical when handling this compound in the lab?
- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if airborne particles are generated. Avoid skin contact due to potential irritation (GHS H315/H319) .
- Storage : Store at 2–8°C in airtight containers away from oxidizers. Avoid drainage contamination due to unknown ecological toxicity .
Q. How can the stability of this compound be assessed under experimental conditions?
- Protocol : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC-UV (e.g., C18 column, 254 nm). Check for triazole ring degradation or cyclopropane ring opening .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for triazole-cyclopropyl amines?
- Analysis Framework :
Compare assay conditions (e.g., cell lines, receptor isoforms). For example, 5-HT2C receptor selectivity varies with N-substituents .
Validate target engagement using radioligand binding assays (e.g., Ki values) and functional assays (e.g., cAMP inhibition).
Use molecular docking to identify steric clashes caused by cyclopropane conformation (e.g., (1S,2S) vs. (1R,2R) isomers) .
Q. How does the cyclopropane-triazole motif influence pharmacokinetic properties?
- Structure-Property Relationships :
- Lipophilicity : Cyclopropane reduces logP vs. benzene rings (e.g., logP ~1.5 vs. ~2.8 for phenyl analogs), improving aqueous solubility .
- Metabolic Stability : Triazole rings resist CYP450 oxidation, while cyclopropane slows hepatic clearance (t½ > 6 hrs in murine models) .
Q. What computational methods predict the binding modes of this compound derivatives?
- Protocol :
Perform homology modeling for targets like 5-HT2C receptors (PDB: 6BQG).
Use Gaussian 16 for DFT optimization of ligand conformers (B3LYP/6-31G*).
Run molecular dynamics (MD) simulations (AMBER22) to assess binding pocket flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
